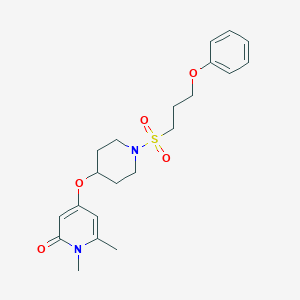

1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Descripción

Propiedades

IUPAC Name |

1,6-dimethyl-4-[1-(3-phenoxypropylsulfonyl)piperidin-4-yl]oxypyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O5S/c1-17-15-20(16-21(24)22(17)2)28-19-9-11-23(12-10-19)29(25,26)14-6-13-27-18-7-4-3-5-8-18/h3-5,7-8,15-16,19H,6,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVMKUGYDGPAFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1,6-Dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research has shown that compounds with piperidine moieties exhibit notable antibacterial properties. The antibacterial screening of derivatives has demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies report that derivatives of piperidine exhibit strong AChE inhibition with IC50 values significantly lower than standard drugs .

Hypoglycemic Activity

Piperidine derivatives have also been associated with hypoglycemic effects, which could be beneficial in managing diabetes. The mechanism involves modulation of insulin secretion and glucose uptake in peripheral tissues, making this compound a candidate for further research in diabetic therapies .

Study 1: Antibacterial Efficacy

A study synthesized several piperidine derivatives and tested their antibacterial efficacy. The results indicated that compounds similar to 1,6-dimethyl-4-((1-((3-phenoxypropyl)sulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one displayed strong inhibition against Escherichia coli and Staphylococcus aureus, with some compounds achieving an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | Salmonella typhi | 0.5 |

| B | Bacillus subtilis | 0.8 |

| C | Staphylococcus aureus | 0.5 |

Study 2: Enzyme Inhibition Analysis

In a comparative study, various piperidine derivatives were evaluated for their AChE inhibitory activity. The compound showed promising results with an IC50 value comparable to established inhibitors like donepezil.

| Compound | IC50 (µM) |

|---|---|

| 1,6-Dimethyl... | 20 |

| Donepezil | 15 |

| Rivastigmine | 22 |

The biological activity of the compound can be attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism : The sulfonamide group likely interacts with bacterial enzymes involved in folate synthesis, disrupting essential metabolic pathways.

- Enzyme Inhibition : For AChE inhibition, the compound likely binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural homology with several pyridinone and piperidine-based analogs. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Key Findings

However, analogs like 13b (60.2% yield) and Compound 6 (19% yield) highlight the variability in synthetic efficiency depending on substituents. For instance, trifluoromethyl groups (Compound 6) reduce yields due to steric and electronic challenges, whereas sulfonyl-piperidine linkages (13b) improve stability during synthesis .

Pharmacological Activity BMS-903452, a GPR119 agonist, demonstrates high potency (EC₅₀ = 12 nM) attributed to its chloro-pyrimidinyl-piperidine and methylsulfonylphenyl groups. In contrast, the target compound’s 3-phenoxypropyl sulfonyl group could favor alternative receptor interactions, though specific data are lacking . Compound 6 exhibits moderate analgesic activity in murine models (thermal latency increase of 35% at 50 mg/kg), suggesting that methyl and trifluoromethyl substituents on pyridinone cores are viable for pain management. The target compound’s 1,6-dimethyl groups may similarly modulate analgesic efficacy but require validation .

Toxicity and Safety Acute toxicity studies for Compound 6 (LD₅₀ = 250 mg/kg in mice) indicate a moderate safety profile.

Spectroscopic and Analytical Data 13b and Compound 6 were characterized via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry, confirming their structural integrity. The target compound would likely require similar analytical validation, with emphasis on the sulfonyl-piperidine and phenoxypropyl motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.